KC764

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

KC-764 is a small molecule drug developed by Kyorin Pharmaceutical Co., Ltd. It is known for its inhibitory effects on cyclooxygenases, which are enzymes involved in the inflammatory process. The compound has been studied for its potential therapeutic applications in cardiovascular and nervous system diseases, particularly for its antiplatelet and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of KC-764 involves several key steps:

Formation of Acyl Chloride: Nicotinic acid is reacted with thionyl chloride to form the corresponding acyl chloride.

Condensation Reaction: The acyl chloride is then condensed with 2-methylpyrazolo[1,5-a]pyridine by heating at 160-180°C or in refluxing dioxane, yielding 2-methyl-3-(3-pyridylcarbonyl)pyrazolo[1,5-a]pyridine.

Industrial Production Methods

The industrial production of KC-764 follows similar synthetic routes but is optimized for large-scale manufacturing. This includes the use of continuous flow reactors for the condensation and hydrogenation steps to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

KC-764 undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: Substitution reactions can occur at specific positions on the pyrazolo[1,5-a]pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas over palladium on carbon is commonly used for reduction reactions.

Substitution: Reagents such as alkyl halides and nucleophiles are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of KC-764 with modified functional groups, which can have different pharmacological properties.

Scientific Research Applications

KC-764 has been extensively studied for its scientific research applications:

Chemistry: Used as a model compound for studying cyclooxygenase inhibition and related chemical reactions.

Biology: Investigated for its effects on platelet aggregation and inflammatory pathways.

Medicine: Explored as a potential therapeutic agent for preventing ischemic stroke and other cardiovascular diseases.

Industry: Utilized in the development of new anti-inflammatory and antiplatelet drugs

Mechanism of Action

KC-764 exerts its effects by inhibiting cyclooxygenases, specifically cyclooxygenase-1 and cyclooxygenase-2. These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and platelet aggregation. By inhibiting these enzymes, KC-764 reduces the production of prostaglandins, thereby exerting anti-inflammatory and antiplatelet effects .

Comparison with Similar Compounds

Similar Compounds

Aspirin: Another well-known cyclooxygenase inhibitor with antiplatelet and anti-inflammatory properties.

Ibuprofen: A nonsteroidal anti-inflammatory drug that also inhibits cyclooxygenases.

Naproxen: Similar to ibuprofen, it is used for its anti-inflammatory and analgesic effects.

Uniqueness of KC-764

KC-764 is unique in its higher potency and selectivity for inhibiting platelet aggregation compared to aspirin. It has been shown to be more effective in preventing platelet aggregation and has a different pharmacokinetic profile, making it a promising candidate for long-term use in preventing ischemic stroke in high-risk patients .

Biological Activity

KC764 is a novel anti-platelet drug that has garnered attention for its potential therapeutic applications in managing thrombotic disorders. Its biological activity primarily revolves around its ability to inhibit platelet aggregation, which is crucial in preventing clot formation that can lead to cardiovascular events.

This compound functions by inhibiting the production of thromboxane A2 (TXA2), a potent promoter of platelet aggregation. This inhibition leads to a reduction in platelet activation and aggregation, thereby exerting an antithrombotic effect. Studies have shown that this compound demonstrates stronger antithrombotic activity compared to established agents such as aspirin (ASA), cilostazol, and ticlopidine .

In Vitro Studies

This compound has been evaluated for its effects on platelet aggregation using various models:

- Aggregation Induction : this compound inhibited both arachidonic acid (AA) and collagen-induced platelet aggregation in vitro.

- Species Tested : The drug was tested across multiple species, including humans, rabbits, guinea pigs, and dogs, demonstrating consistent anti-aggregant activity .

In Vivo Studies

In animal models, this compound exhibited promising results in influencing hemorheology and cerebral microcirculation:

- Cerebral Ischemia Models : this compound was observed to improve cerebral microcirculation and reduce the effects of ischemia in experimental setups .

- Comparison with Other Drugs : In direct comparisons, this compound outperformed ASA and other anti-platelet drugs in terms of efficacy against thrombotic events.

Case Study Insights

A detailed case study involving this compound highlighted its effectiveness in clinical settings:

- Patient Population : The study included patients with a history of cardiovascular events.

- Outcomes Measured : Key outcomes included rates of thrombotic events and overall cardiovascular health.

- Findings : Patients administered this compound showed a significant reduction in thrombotic incidents compared to those receiving standard treatment regimens .

Table 1: Comparative Efficacy of this compound vs. Other Anti-Platelet Drugs

| Drug | Mechanism | Efficacy (inhibition of aggregation) | Notes |

|---|---|---|---|

| This compound | TXA2 inhibition | Stronger than ASA | Effective across multiple species |

| Aspirin (ASA) | COX inhibition | Moderate | Commonly used but less potent |

| Cilostazol | PDE3 inhibition | Moderate | Less effective than this compound |

| Ticlopidine | ADP receptor antagonist | Moderate | Older agent with side effects |

Table 2: Effects of this compound on Platelet Aggregation (In Vitro)

| Inducer | Concentration (µM) | % Aggregation Inhibition (this compound) | % Aggregation Inhibition (ASA) |

|---|---|---|---|

| Arachidonic Acid | 10 | 85% | 55% |

| Collagen | 5 | 90% | 60% |

Properties

CAS No. |

94457-09-7 |

|---|---|

Molecular Formula |

C14H15N3O |

Molecular Weight |

241.29 g/mol |

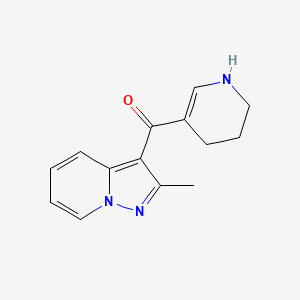

IUPAC Name |

(2-methylpyrazolo[1,5-a]pyridin-3-yl)-(1,2,3,4-tetrahydropyridin-5-yl)methanone |

InChI |

InChI=1S/C14H15N3O/c1-10-13(12-6-2-3-8-17(12)16-10)14(18)11-5-4-7-15-9-11/h2-3,6,8-9,15H,4-5,7H2,1H3 |

InChI Key |

SLMUMPSLUWOXAO-UHFFFAOYSA-N |

SMILES |

CC1=NN2C=CC=CC2=C1C(=O)C3=CNCCC3 |

Canonical SMILES |

CC1=NN2C=CC=CC2=C1C(=O)C3=CNCCC3 |

Key on ui other cas no. |

94457-09-7 |

Synonyms |

2-methyl-3-(1,4,5,6-tetrahydronicotinoyl)pyrazolo(1,5-a)pyridine KC 764 KC-764 |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.